Cas no 898624-74-3 (6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one)
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 6-acetyl-5-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
- Thieno[2,3-d]pyrimidin-4(1H)-one, 6-acetyl-2,3-dihydro-5-methyl-2-thioxo-
- 6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one
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- Inchi: 1S/C9H8N2O2S2/c1-3-5-7(13)10-9(14)11-8(5)15-6(3)4(2)12/h1-2H3,(H2,10,11,13,14)
- InChI Key: SIQXVSSQQCZZLE-UHFFFAOYSA-N
- SMILES: C1(=S)NC(=O)C2C(C)=C(C(C)=O)SC=2N1
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3212-0011-2μmol |
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |
898624-74-3 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3212-0011-5μmol |
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |
898624-74-3 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3212-0011-10μmol |
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |
898624-74-3 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3212-0011-1mg |
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |
898624-74-3 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3212-0011-2mg |
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |
898624-74-3 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3212-0011-3mg |
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |
898624-74-3 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3212-0011-4mg |
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |
898624-74-3 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3212-0011-5mg |
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |
898624-74-3 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3212-0011-10mg |
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |
898624-74-3 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3212-0011-15mg |
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |
898624-74-3 | 90%+ | 15mg |
$89.0 | 2023-04-27 |
6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one
6-Acetyl-5-Methyl-2-Sulfanylidene-1H,2H,3H,4H-Thieno[2,3-d]Pyrimidin-4-One: A Comprehensive Overview
The compound with CAS No. 898624-74-3, known as 6-acetyl-5-methyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a thienopyrimidine ring system with substituents at positions 5 and 6. The presence of an acetyl group and a sulfanylidene group further enhances its chemical reactivity and biological activity.
Recent studies have highlighted the potential of thienopyrimidine derivatives in drug discovery. Researchers have found that these compounds exhibit promising anti-inflammatory and anti-cancer properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that 6-acetyl-5-methyl-2-sulfanylidene-thieno[2,3-d]pyrimidin-4-one can inhibit the activity of certain kinases involved in tumor growth. This finding has opened new avenues for the development of targeted therapies in oncology.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thienopyrimidine core through a cyclization reaction followed by the introduction of substituents at specific positions. The use of microwave-assisted synthesis has been shown to significantly improve the yield and purity of the final product. This approach not only enhances the efficiency of the synthesis but also aligns with green chemistry principles by reducing waste and energy consumption.
In terms of applications, 6-acetyl-5-methyl-2-sulfanylidene-thieno[2,3-d]pyrimidin-4-one has shown potential in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Researchers at the University of California have reported that this compound exhibits excellent charge transport properties when incorporated into polymer blends. This discovery has implications for the next generation of flexible electronics.
The structural versatility of this compound also makes it an ideal candidate for further modification. By altering the substituents on the thienopyrimidine ring, chemists can fine-tune its properties for specific applications. For example, introducing electron-withdrawing groups can enhance its stability under harsh conditions, while electron-donating groups can improve its solubility in organic solvents.
From a biological standpoint, 6-acetyl-5-methyl-2-sulfanylidene-thieno[2,3-d]pyrimidin-4-one has been shown to interact with various cellular pathways. Preclinical studies suggest that it may play a role in modulating cellular signaling pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. While more research is needed to fully understand its mechanisms of action, these findings underscore its potential as a lead compound for drug development.
In conclusion, 6-acetyl-5-methyl-2-sulfanylidene-thieno[2,3-d]pyrimidin-4-one (CAS No. 898624-74-3) is a versatile compound with wide-ranging applications in medicine and materials science. Its unique structure and chemical properties make it a valuable tool for researchers seeking to develop innovative solutions to complex scientific challenges.
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